4-Aminobutan-2-one
Overview
Description
4-Aminobutan-2-one is an organic compound with the chemical formula C4H9NO . It is a colorless liquid or white crystal in the solid state .
Synthesis Analysis
The synthesis of 4-Aminobutan-2-one involves biocatalytic reductive amination using amine dehydrogenases (AmDHs) . Some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .Molecular Structure Analysis
The molecular formula of 4-Aminobutan-2-one is C4H9NO . It has an average mass of 87.120 Da and a monoisotopic mass of 87.068413 Da .Chemical Reactions Analysis
4-Aminobutan-2-one is commonly used as a catalyst for redox reactions . It can also be used in the synthesis of specific classes of drugs and ingredients in certain perfumes .Physical And Chemical Properties Analysis
4-Aminobutan-2-one is a colorless liquid or white crystal in the solid state . Its average mass is 87.120 Da and its monoisotopic mass is 87.068413 Da .Scientific Research Applications
Synthesis and Stability
4-Aminobutan-2-one (1) is a crucial synthetic intermediate in developing treatments for neurological disorders like Parkinson’s and Alzheimer’s diseases. It is synthesized from 4-azidobutanenitrile (2), and a modified Staudinger reduction process has improved its yield. The hydrochloride salt form, 1⋅HCl, is more stable for storage due to the instability of 1 at room temperature (Capon et al., 2020).
Role in Amino Acid Synthesis
The compound has been employed in the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This involves a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with stereoselective transamination, essential for drug development and industrial product manufacturing (Hernández et al., 2017).
Hydrolysis Studies
It is a major product from the hydrolysis of clavulanic acid in various solutions. Upon hydrolysis, it is converted into other products, including pyrazines, with specific formation rationales (Finn et al., 1984).
Biochemical Applications
In biochemical research, substituted 4-aminobutanoic acids have been investigated for their interactions with gamma-aminobutyric acid aminotransferase, an enzyme responsible for neurotransmitter degradation. This has implications for understanding neurotransmitter mechanisms (Silverman & Levy, 1981).
Analytical Applications
Its derivatives have been analyzed in various contexts, such as residue determination in potatoes, highlighting its relevance in agricultural research (Scudamore, 1980).
Potential Energy Surface Study
Ab initio SCF investigations have been conducted on 4-aminobutanol, a related compound, to understand its potential energy surface and intramolecular hydrogen bonds, relevant to theoretical and computational chemistry (Kelterer & Ramek, 1993).
Pharmaceutical Research
It's also a focus in pharmaceutical research for developing novel treatments targeting neurotransmitters, as shown in studies on monoamine uptake inhibitors (Meltzer et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-aminobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYXKDAVYFUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574346 | |
Record name | 4-Aminobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutan-2-one | |
CAS RN |
23645-04-7 | |
Record name | 4-Aminobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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